

# Balixafortide's FORTRESS Trial: A Comparative Analysis in HER2-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Balixafortide tfa |           |
| Cat. No.:            | B15607902         | Get Quote |

The combination of balixafortide with eribulin did not demonstrate a significant improvement in clinical outcomes over eribulin monotherapy in the pivotal Phase 3 FORTRESS study for patients with HER2-negative, locally recurrent, or metastatic breast cancer. The trial was terminated early due to its failure to meet the primary endpoint of an improved objective response rate.

This guide provides a detailed cross-referencing of the clinical trial results of balixafortide from the FORTRESS study, comparing its performance against the control arm of eribulin alone. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental protocols, and the underlying biological pathways.

## Mechanism of Action: Targeting the CXCL12/CXCR4 Axis

Balixafortide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), is a key signaling pathway implicated in tumor progression, angiogenesis, metastasis, and the survival of cancer cells.[1] In breast cancer, high levels of CXCR4 expression are correlated with more aggressive metastatic phenotypes and a poorer prognosis. By blocking the CXCL12/CXCR4 axis, balixafortide was hypothesized to inhibit tumor growth and metastasis.[2]



## The FORTRESS Study: Experimental Protocol

The FORTRESS trial (NCT03786094) was an international, multicenter, open-label, randomized, active-controlled, parallel-group Phase 3 study.[3][4] The trial was designed to evaluate the efficacy, safety, and tolerability of intravenous balixafortide in combination with eribulin versus eribulin alone.[3][4]

Patient Population: The study enrolled 432 patients with HER2-negative, locally recurrent or metastatic breast cancer who had received between one and four prior chemotherapy regimens for advanced disease.[2][5] Patients with hormone receptor-positive (HR+) disease must have received at least one line of endocrine therapy.[2]

#### Treatment Arms:

- Combination Arm: Balixafortide (5.5 mg/kg) administered intravenously on days 1-3 and 8-10 of a 21-day cycle, in combination with eribulin (1.4 mg/m²) on days 2 and 9 of the same cycle.[2]
- Control Arm: Eribulin (1.4 mg/m²) administered as a monotherapy on days 2 and 9 of a 21day cycle.[2]

#### **Primary Endpoints:**

- Objective Response Rate (ORR) in the third-line and later patient population.[2]
- Progression-Free Survival (PFS) in the overall study population and in the third-line and later population.[2][6]

#### Secondary Endpoints:

- Overall Survival (OS)[2][6]
- Clinical Benefit Rate (CBR)[7]
- Safety and tolerability

## **Clinical Trial Results: A Head-to-Head Comparison**



The FORTRESS trial did not meet its co-primary endpoint of improving the Objective Response Rate (ORR) in the third-line and later patient population.[7] The addition of balixafortide to eribulin did not result in a statistically significant benefit over eribulin alone in any of the key efficacy endpoints.

**Efficacy Data** 

| Efficacy Endpoint                           | Balixafortide +<br>Eribulin (≥3rd Line) | Eribulin Alone<br>(≥3rd Line) | p-value                            |
|---------------------------------------------|-----------------------------------------|-------------------------------|------------------------------------|
| Objective Response<br>Rate (ORR)            | 13.0%[7]                                | 13.7%[7]                      | 1.00[7]                            |
| Clinical Benefit Rate<br>(CBR)              | 16.7%[7]                                | 19.6%[7]                      | -                                  |
| Median Progression-<br>Free Survival (mPFS) | 3.5 months[2]                           | 4.0 months[2]                 | HR: 1.07 (96% CI: 0.81, 1.41)[2]   |
| Interim Median<br>Overall Survival<br>(mOS) | 11.0 months[2]                          | 11.2 months[2]                | HR: 1.08 (99.9% CI: 0.66, 1.77)[2] |

## Safety and Tolerability

The safety profile of the balixafortide and eribulin combination was found to be broadly similar to that of eribulin monotherapy.[2]



| Adverse Event Category<br>(Overall Safety Population)      | Balixafortide + Eribulin | Eribulin Alone |
|------------------------------------------------------------|--------------------------|----------------|
| Serious Treatment-Emergent<br>Adverse Events (STEAEs)      | 28%[2]                   | 26.5%[2]       |
| Treatment-Emergent Adverse Events (TEAEs) Leading to Death | 6.9%[2]                  | 6.4%[2]        |
| TEAEs ≥Grade 3                                             | 68.3%[2]                 | 64.2%[2]       |
| Infusion-Related Reactions (IRR)                           | 43.6%[2]                 | Not Reported   |

## Visualizing the Biological and Experimental Framework

To better understand the context of the FORTRESS trial, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.





CXCL12/CXCR4 Signaling Pathway in Cancer

Click to download full resolution via product page

CXCL12/CXCR4 signaling pathway targeted by Balixafortide.





Click to download full resolution via product page

Simplified workflow of the FORTRESS clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. researchgate.net [researchgate.net]



- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Polyphor Provides Update on the Phase III FORTRESS Study of Balixafortide in Patients With Advanced HER2 Negative Breast Cancer BioSpace [biospace.com]
- To cite this document: BenchChem. [Balixafortide's FORTRESS Trial: A Comparative Analysis in HER2-Negative Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607902#cross-referencing-balixafortide-tfa-clinical-trial-results-fortress-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com